TCS HDAC6 20b

Vue d'ensemble

Description

TCS HDAC6 20b: est un inhibiteur sélectif de l'histone désacétylase 6 (HDAC6). Les histone désacétylases sont des enzymes qui éliminent les groupes acétyle d'un acide aminé ε-N-acétyl lysine sur une histone, permettant aux histones d'enrouler l'ADN plus étroitement. Ce composé est particulièrement important dans le domaine de l'épigénétique et de la recherche sur le cancer en raison de sa capacité à inhiber sélectivement HDAC6 .

Applications De Recherche Scientifique

Chemistry: TCS HDAC6 20b is used in chemical research to study the inhibition of histone deacetylase enzymes and their role in gene expression regulation .

Biology: In biological research, this compound is used to investigate the effects of HDAC6 inhibition on cellular processes, including cell cycle regulation and apoptosis .

Medicine: In medical research, this compound is explored for its potential as an anti-cancer agent. It has shown efficacy in inhibiting the growth of cancer cells, particularly in combination with other chemotherapeutic agents .

Industry: While its industrial applications are still under exploration, this compound holds promise for the development of new therapeutic agents targeting histone deacetylase enzymes .

Mécanisme D'action

Target of Action

TCS HDAC6 20b is a selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, and plays a crucial role in various biological processes . It exerts its effects on a variety of target molecules through deacetylation-dependent and independent mechanisms .

Mode of Action

This compound interacts with HDAC6 by inhibiting its activity. HDAC6 is known to deacetylate histone and non-histone proteins, which contributes to the regulation of gene expression, cell motility, immune response, and the degradation of misfolded proteins . By inhibiting HDAC6, this compound can increase the acetylation of α-tubulin in a dose-dependent manner, indicating its selective inhibition of HDAC6 .

Biochemical Pathways

The inhibition of HDAC6 by this compound affects several biochemical pathways. HDAC6 is a pivotal modulator of innate and adaptive immunity . The inhibition of HDAC6 can protect against oxidative stress-induced damage, promote the generation of tolerance-related immune cells, and attenuate fibrosis by inhibiting multiple activations of cell profibrotic signaling pathways . Moreover, HDAC6 regulates the Hsp90-HSF1 complex, promoting the entry of HSF1 into the nucleus and activating gene transcription .

Result of Action

The inhibition of HDAC6 by this compound results in various molecular and cellular effects. It has been shown to inhibit the growth of HCT116 cells in combination with taxol and block the growth of estrogen-treated ER alpha-positive MCF7 cells . Furthermore, it has been suggested that this compound could amplify the tumor-specific antigenic landscape, promoting the anti-tumor activity of autologous CD8+ T cells .

Action Environment

It is known that the effectiveness of hdac inhibitors can be influenced by the cellular environment, including the presence of other signaling molecules and the state of the cells

Analyse Biochimique

Biochemical Properties

TCS HDAC6 20b interacts with HDAC6, reducing its activity . In HCT116 cells, this compound increases the acetylation levels of α-tubulin in a dose-dependent manner without a significant increase in acetylated histone H4, indicating the selectivity of this compound for HDAC6 .

Cellular Effects

This compound has been shown to inhibit the growth of HCT116 cells in combination with taxol . It also blocks the growth of estrogen receptor α-positive breast cancer MCF-7 cells stimulated by estrogen . The inhibition of HDAC6 has been found to decrease cell viability and DNA replication, attributed to the induction of apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting HDAC6, leading to increased acetylation levels of α-tubulin . This inhibition disrupts the interaction between HDAC6 and the leptin receptor, augmenting leptin signaling .

Temporal Effects in Laboratory Settings

Hdac6 inhibitors have been found to enhance the effectiveness of conventional chemotherapeutic drugs such as DNA damaging agents, proteasome inhibitors, and microtubule inhibitors .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Hdac6 inhibitors have been demonstrated to be beneficial in animal models of neurodegenerative diseases .

Metabolic Pathways

Hdac6 is known to regulate numerous crucial biological processes implicated in cancer progression by modulating the acetylation status of various cytoplasmic proteins .

Transport and Distribution

Hdac6 is known to be predominantly localized in the cytoplasm .

Subcellular Localization

HDAC6, the target of this compound, is unique among the HDACs in terms of its subcellular localization. It is predominantly localized in the cytoplasm

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de TCS HDAC6 20b implique plusieurs étapes, commençant par la préparation de l'acide 2-méthylpropanethioïque. Cela est suivi par l'estérification avec un groupe heptyle qui contient une fraction tricyclodécylamino. Le produit final est obtenu par une série d'étapes de purification pour garantir une pureté élevée (≥98%) .

Méthodes de production industrielle: Bien que les méthodes de production industrielles spécifiques ne soient pas détaillées, la synthèse suit généralement les méthodes de préparation en laboratoire avec des processus de mise à l'échelle pour accommoder des quantités plus importantes. Le composé est conservé à -20 °C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions: TCS HDAC6 20b subit principalement des réactions de substitution en raison de ses groupes fonctionnels. Il est connu pour interagir avec divers réactifs qui ciblent l'enzyme histone désacétylase .

Réactifs et conditions courants:

Réactifs: Les réactifs courants incluent le taxol et les œstrogènes, qui sont utilisés en combinaison pour étudier les effets inhibiteurs du composé sur la croissance des cellules cancéreuses

Conditions: Les réactions sont généralement effectuées dans des conditions de laboratoire contrôlées, avec des concentrations et des températures spécifiques pour assurer une activité optimale

Principaux produits: Les principaux produits formés à partir de ces réactions sont des protéines acétylées, qui résultent de l'inhibition de l'activité désacétylase de HDAC6 .

Applications de recherche scientifique

Chimie: this compound est utilisé dans la recherche chimique pour étudier l'inhibition des enzymes histone désacétylase et leur rôle dans la régulation de l'expression des gènes .

Biologie: Dans la recherche biologique, ce composé est utilisé pour étudier les effets de l'inhibition de HDAC6 sur les processus cellulaires, notamment la régulation du cycle cellulaire et l'apoptose .

Médecine: Dans la recherche médicale, this compound est exploré pour son potentiel en tant qu'agent anticancéreux. Il a montré une efficacité dans l'inhibition de la croissance des cellules cancéreuses, en particulier en combinaison avec d'autres agents chimiothérapeutiques .

Industrie: Bien que ses applications industrielles soient encore en cours d'exploration, this compound est prometteur pour le développement de nouveaux agents thérapeutiques ciblant les enzymes histone désacétylase .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'histone désacétylase 6. Cette inhibition conduit à l'accumulation de protéines acétylées, ce qui affecte divers processus cellulaires. Les cibles moléculaires comprennent l'α-tubuline et d'autres protéines non-histones, conduisant à des modifications de la structure et de la fonction cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires:

Vorinostat: Un autre inhibiteur d'histone désacétylase utilisé dans le traitement du cancer.

Panobinostat: Un inhibiteur puissant de multiples histone désacétylases, utilisé dans les thérapies combinées contre le cancer.

Belinostat: Un inhibiteur à spectre plus large, ciblant plusieurs histone désacétylases.

Unicité: TCS HDAC6 20b est unique en raison de sa forte sélectivité pour l'histone désacétylase 6, ce qui en fait un outil précieux pour étudier les rôles spécifiques de cette enzyme dans divers processus biologiques .

Propriétés

IUPAC Name |

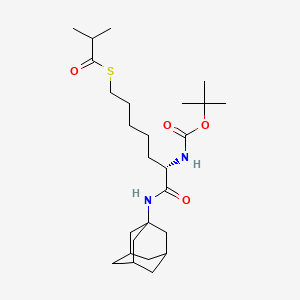

S-[(6S)-7-(1-adamantylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N2O4S/c1-17(2)23(30)33-10-8-6-7-9-21(27-24(31)32-25(3,4)5)22(29)28-26-14-18-11-19(15-26)13-20(12-18)16-26/h17-21H,6-16H2,1-5H3,(H,27,31)(H,28,29)/t18?,19?,20?,21-,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZMLPMCOMRJOR-MOVGKWKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)SCCCCCC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)SCCCCC[C@@H](C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.